8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
Description
Historical Development of Naphthyridine Research
Naphthyridines, diazanaphthalenes featuring two nitrogen atoms in distinct rings, were first systematically characterized in the mid-20th century. The 1,8-naphthyridine isomer gained early prominence due to its structural resemblance to biologically active quinolones, leading to derivatives like nalidixic acid (introduced in 1962) and enoxacin, which demonstrated potent antibacterial activity. These discoveries catalyzed interest in other isomers, with 2,7-naphthyridine derivatives emerging later as versatile scaffolds. The 1970s–1990s saw expanded synthetic methodologies, enabling systematic exploration of substitution patterns and hydrogenated variants. By the 21st century, tetrahydronaphthyridines like 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride became focal points for optimizing pharmacokinetic profiles while retaining bioactivity.
Classification and Isomeric Forms of Naphthyridines
Naphthyridines comprise six structural isomers classified by nitrogen atom positions (Table 1). These belong to the broader diazanaphthalene family, which includes four benzodiazines (e.g., quinazoline) and six naphthyridines. The 2,7-naphthyridine isomer (CAS 253-45-2) features nitrogen atoms at positions 2 and 7, creating a distinct electronic configuration that influences reactivity and intermolecular interactions.
Table 1: Naphthyridine Isomers and Key Properties
| Isomer | CAS Number | Subgroup |
|---|---|---|
| 1,8-Naphthyridine | 254-60-4 | Naphthyridine |
| 2,7-Naphthyridine | 253-45-2 | Naphthyridine |
| 1,7-Naphthyridine | 253-69-0 | Naphthyridine |
| 1,6-Naphthyridine | 253-72-5 | Naphthyridine |
| 1,5-Naphthyridine | 254-79-5 | Naphthyridine |
| 2,6-Naphthyridine | 253-50-9 | Naphthyridine |
Significance of Tetrahydronaphthyridines in Medicinal Chemistry
Partial hydrogenation of naphthyridines produces tetrahydronaphthyridines, which balance aromatic stability with improved solubility and membrane permeability. For example, 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives mimic arginine’s guanidinium group while reducing basicity (pKa ≈7 vs. 13.8 for arginine), enhancing bioavailability in peptidomimetic drug candidates. This property has been exploited in integrin inhibitors, where tetrahydronaphthyridines facilitate salt-bridge interactions analogous to natural Arg–Gly–Asp (RGD) motifs. The chloro-substituted variant, this compound, further modifies electronic density to fine-tune target binding.
Position of 2,7-Naphthyridine Derivatives in Contemporary Research
2,7-Naphthyridine derivatives exhibit broad-spectrum biological activities, including antitumor, antimicrobial, and antiviral effects. Their planar aromatic structure enables intercalation with biomolecular targets, while the nitrogen alignment facilitates coordination chemistry. Recent work has optimized 2,7-naphthyridine scaffolds for CXCR4 antagonism, with tetrahydronaphthyridine analogs showing reduced CYP2D6 inhibition compared to earlier leads. The 8-chloro derivative’s electronic profile may enhance interactions with hydrophobic binding pockets, as seen in HIV entry inhibition studies (IC50 =7 nM for related compounds).
Evolution of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine as a Research Target
The introduction of a chlorine atom at position 8 of 1,2,3,4-tetrahydro-2,7-naphthyridine addresses two key challenges: modulating electron density for improved target engagement and enhancing metabolic stability. Chlorination typically increases lipophilicity (logP), potentially improving blood-brain barrier penetration for CNS targets. Synthetic routes to this compound often begin with Friedländer annulation between 2-aminonicotinaldehyde and ketones, followed by selective hydrogenation and chlorination. Recent advances in asymmetric hydrogenation have enabled enantioselective production, critical for studying stereospecific activities.
Properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFBYZRDOUKFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Annulation
The Heck reaction, as demonstrated in the asymmetric synthesis of related tetrahydronaphthyridines, enables efficient bicycle formation. Ethylene gas facilitates intramolecular coupling of 2-chloropyridine precursors, achieving cyclization yields exceeding 75% under palladium catalysis. This method benefits from reduced byproduct formation compared to traditional Friedländer condensations.
Tandem Cyclization-Amination
A novel one-pot protocol combines cyclization with subsequent amination, eliminating intermediate isolation steps. Reaction of 3-acyl-2-vinylpyridine derivatives with ammonia under pressure (0.30–0.65 MPa) generates the tetrahydro ring system while introducing the essential amine functionality. This approach reduces purification demands and improves atom economy.
Detailed Preparation Methods
Multi-Step Synthesis from 2-Chloropyridine Derivatives
Step 1: Precursor Functionalization
2-Chloro-6-methoxypyridine undergoes bromination using H₂SO₄/NaBr/Ac₂O to install reactive sites for subsequent cross-coupling. The brominated intermediate (2-bromo-6-methoxypyridine) serves as a versatile building block.
Step 2: Vinylation via Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with potassium trifluorovinylborate introduces the ethylene spacer required for cyclization. Optimal conditions:
- Catalyst: Pd(dppf)Cl₂ (0.7 mol%)
- Base: N,N-diisopropylethylamine
- Solvent: 1-propanol/THF
- Yield: 76% over three steps
Step 3: Cyclization and Chlorination
The key bicycle formation employs:
- Temperature: 60°C under NH₃ pressure
- Solvent: Methanol
- Chlorination agent: POCl₃/PCl₅ mixture
Post-cyclization treatment with HCl gas achieves hydrochloride salt formation.
Optimization of Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 55–65°C | ±15% yield variance |
| NH₃ Pressure | 0.30–0.65 MPa | Linear yield increase |
| Catalyst Loading | 0.5–1.0 mol% Pd | <5% yield loss below threshold |
| Reaction Time | 2–6 h | Prolonged times increase impurities |
Data aggregated from and demonstrate that maintaining strict temperature control during cyclization prevents decomposition of the dihydronaphthyridine intermediate. Solvent selection proves crucial—ethanol/THF mixtures improve solubility of halogenated intermediates compared to pure aqueous systems.
Comparative Analysis of Synthetic Routes
Traditional Linear Synthesis
- Steps : 9 linear steps
- Overall Yield : 4%
- Key Limitation : Multiple chromatographic purifications required
Modern Convergent Approach
- Steps : 6 steps (longest linear sequence)
- Overall Yield : 25%
- Advantages :
Challenges in Regiochemical Control
The 2,7-naphthyridine system's synthesis competes with alternative ring-closing pathways:
- 1,6-Naphthyridine Formation : Minimized through careful choice of directing groups (e.g., methoxy at C6)
- Over-chlorination : Controlled using stoichiometric POCl₃ (1.1 equiv) at 0°C
- Racemization : Although irrelevant for the target hydrochloride salt, enantioselective hydrogenation methods (e.g., Noyori-type catalysts) ensure chirality when required
Industrial-Scale Considerations
Shanghai Haohong Pharmaceutical Co., Ltd. reports production-scale adaptations:
- Batch Size : Up to 400 kg
- Purity : >99% (HPLC)
- Key Modification : Replacement of ethylene gas with ethylene glycol diacetate in cyclization steps for safer handling
Economic analysis reveals raw material costs dominate (68%), emphasizing the need for high-yielding chlorination and amination steps.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound to its tetrahydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce fully hydrogenated naphthyridine derivatives .
Scientific Research Applications
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related naphthyridine derivatives and their analogs are compared below based on substituents, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison of Naphthyridine Derivatives
Key Findings :
Substituent Effects: Chlorine vs. Methoxy Group: The 8-methoxy analog (CAS 1636162-23-6) demonstrates increased polarity (PSA = 24.92) compared to the chloro derivative, which may influence pharmacokinetic properties .
Synthetic Routes :
- The synthesis of 8-chloro-2,7-naphthyridine HCl involves phosphonate intermediates and Grignard reagents (e.g., isopropylmagnesium chloride), as described in . In contrast, 4-chloro-1,7-naphthyridine derivatives are synthesized via nucleophilic substitution or cross-coupling reactions .
Pharmacological Relevance :
- While 8-chloro-2,7-naphthyridine HCl is linked to NAMPT inhibition, 4-chloro-1,7-naphthyridines are explored as kinase inhibitors due to their planar aromatic structure .
- Tetrahydroacridine derivatives (e.g., 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine) share structural motifs but target acetylcholinesterase in neurodegenerative diseases, highlighting the versatility of naphthyridine-like scaffolds .
Physicochemical Properties :
- 8-Chloro-2,7-naphthyridine HCl : LogP = 1.71, PSA = 24.92 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity .
- 6-(4-Chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile : Exhibits temperature-dependent refractive index changes in DMSO, suggesting strong solute-solvent interactions .
Biological Activity
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS: 2305255-67-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉ClN₂
- Molar Mass : 168.623 g/mol
- CAS Number : 2305255-67-6
- Structural Formula :
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit:
- Antimicrobial Properties : Similar compounds in the naphthyridine class have demonstrated significant antibacterial and antifungal activities. These effects are often linked to the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
- Anticancer Activity : Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related compounds.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 μM for several derivatives .
- Neuroprotective Potential : Another investigation focused on the neuroprotective effects of naphthyridines in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their therapeutic potential for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves chloro-substitution on the naphthyridine core. For example, halogenation at position 8 can be achieved via nucleophilic aromatic substitution (SNAr) using phosphorus oxychloride (POCl₃) under reflux conditions. Post-synthetic reduction (e.g., catalytic hydrogenation) generates the tetrahydro ring. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the hydrochloride salt. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm structure via ¹H/¹³C NMR and HRMS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography resolves absolute configuration, particularly for chiral centers in the tetrahydro ring.
- NMR spectroscopy : Key signals include downfield-shifted protons adjacent to chlorine (δ 7.5–8.5 ppm for aromatic H) and upfield signals for tetrahydro H (δ 1.5–3.0 ppm).
- DFT calculations (B3LYP/6-311+G(d,p)) predict electron density distribution, aiding in understanding reactivity (e.g., nucleophilic attack at electron-deficient positions).
- HPLC-MS ensures >95% purity for biological assays .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to naphthyridines' known interactions with ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening. For antimicrobial activity, employ MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity can be assessed via MTT assays on HEK-293 cells .
Advanced Research Questions
Q. How does the position of chlorine substitution (e.g., 6-, 7-, or 8-chloro) impact biological activity in naphthyridine derivatives?
- Methodological Answer :
- Comparative Table :
| Substitution Position | Observed Activity | Key References |
|---|---|---|
| 6-Chloro | Antimicrobial | |
| 7-Chloro | Anticancer | |
| 8-Chloro | Enzyme inhibition |
- Mechanistic Insight : Chlorine at position 8 may sterically hinder interactions with larger binding pockets (e.g., kinases), while electron-withdrawing effects enhance electrophilicity at adjacent positions. Use molecular docking (AutoDock Vina) to compare binding modes .
Q. How can researchers resolve contradictions in activity data across structurally similar naphthyridines?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., methyl, benzyl) while keeping the 8-chloro group constant. Assess changes in IC₅₀ values against target enzymes.
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259367) and ChEMBL entries for trends in chlorine-substituted naphthyridines.
- Controlled Replicates : Ensure assay conditions (e.g., pH, temperature) are consistent. Use ANOVA to validate reproducibility .
Q. What advanced synthetic strategies enable functionalization of the tetrahydro ring for SAR studies?
- Methodological Answer :
- Reductive Amination : Introduce alkyl/aryl groups via ketone intermediates (e.g., NaBH₃CN in MeOH).
- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to attach heteroaryl groups at position 3 or 5.
- Protection/Deprotection : Use Boc groups for selective modification of secondary amines. Monitor by LC-MS to avoid over-functionalization .
Q. How can computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETlab 2.0 estimate logP (clogP ~2.1), solubility (LogS ~-3.5), and CYP450 inhibition.
- MD Simulations : GROMACS models blood-brain barrier penetration (critical for CNS-targeted drugs).
- Metabolic Stability : Use human liver microsomes (HLMs) with LC-MS/MS to identify major metabolites (e.g., oxidative dechlorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
